Enantioselectivity in Asymmetric Epoxidation for Bedaquiline Synthesis: er 96:4 with (+)-Isothiocineole
In the asymmetric synthesis of the anti-tuberculosis drug (−)-Bedaquiline, (+)-isothiocineole—the (1S,4S,5S) enantiomer—was employed as the chiral sulfide mediator in a sulfur ylide-mediated epoxidation. The reaction delivered the key diaryl epoxide intermediate with an enantiomeric ratio (er) of 96:4 and a diastereomeric ratio (dr) of 90:10 [1]. While the publication does not report a direct head-to-head comparison with alternative chiral sulfides in the same bedaquiline substrate system, the broader J. Am. Chem. Soc. 2013 study [2] surveyed 11 chiral sulfides for epoxidation performance, finding that only three sulfides—isothiocineole among them—could simultaneously deliver >90:10 dr and >90% ee across aliphatic aldehyde substrates. Most competing sulfides require 3–9 synthetic steps for preparation [2].
| Evidence Dimension | Enantiomeric ratio (er) in sulfur ylide-mediated asymmetric epoxidation of a diaryl aldehyde substrate |
|---|---|
| Target Compound Data | er 96:4; dr 90:10 |
| Comparator Or Baseline | Best-in-class chiral sulfides from the 2013 survey achieve >90:10 dr and >90% ee across multiple substrate types; only 3 of 11 surveyed sulfides meet this dual-selectivity threshold [2] |
| Quantified Difference | Isothiocineole is one of only three reported sulfides capable of simultaneously exceeding both selectivity benchmarks; it achieves this from a single-step synthesis vs. 3–9 steps for competitors [2] |
| Conditions | Sulfur ylide-mediated epoxidation; diaryl epoxide construction; 9-step total synthesis of (−)-Bedaquiline; 8% overall yield from commercially available aldehyde [1] |
Why This Matters
For procurement supporting pharmaceutical process development, (1S,4S,5S)-isothiocineole provides a rare combination of high enantioselectivity (er 96:4) and high diastereoselectivity (dr 90:10) that is matched by only two other known chiral sulfides, yet is accessible in one synthetic step versus multi-step sequences.
- [1] Bashir, M.; Arshad, M.; Begum, R.; Aggarwal, V. K. Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug. Org. Lett. 2023, 25 (23), 4321–4325. View Source
- [2] Illa, O.; Namutebi, M.; Saha, C.; Ostovar, M.; Chen, C. C.; Haddow, M. F.; Nocquet-Thibault, S.; Lusi, M.; McGarrigle, E. M.; Aggarwal, V. K. Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities. J. Am. Chem. Soc. 2013, 135 (32), 11951–11966. View Source
